(But-3-yn-1-yl)diethylamine

概述

描述

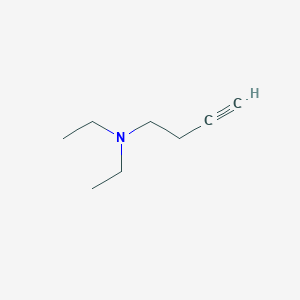

(But-3-yn-1-yl)diethylamine is an organic compound with the molecular formula C8H15N. It is a secondary amine, characterized by the presence of a but-3-yn-1-yl group attached to a diethylamine moiety. This compound is of interest due to its unique structure, which combines an alkyne with an amine, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: (But-3-yn-1-yl)diethylamine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with diethylamine. For instance, but-3-yn-1-yl bromide can react with diethylamine under basic conditions to yield this compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing readily available starting materials and minimizing waste.

化学反应分析

Types of Reactions: (But-3-yn-1-yl)diethylamine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for hydrogenation.

Substitution: Alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of secondary or tertiary amines, depending on the reactants.

科学研究应用

Chemistry

(But-3-yn-1-yl)diethylamine serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is used in the preparation of pharmaceuticals and agrochemicals. The alkyne functionality allows for various coupling reactions and modifications that are essential in drug design and development.

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Acts as a building block for drug molecules. |

| Agrochemical Production | Utilized in creating pesticides and herbicides. |

Biology

In biological research, this compound has several notable uses:

- Enzyme Inhibition Studies : It can be employed to study enzyme mechanisms by modifying biomolecules to observe changes in activity.

| Application | Description |

|---|---|

| Protein Interaction Studies | Used to investigate how proteins interact at a molecular level. |

| Enzyme Mechanism Exploration | Helps elucidate the role of specific amino acids in enzyme function. |

Industry

The compound finds utility in various industrial applications:

- Production of Specialty Chemicals : It is involved in the synthesis of materials with unique properties, which are essential for developing new technologies.

| Application | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate for creating innovative chemical products. |

| Material Development | Aids in producing materials with tailored properties for specific applications. |

Potential Biochemical Pathways

While specific pathways are not fully documented, it is hypothesized that:

- Binding Affinity : The alkyne group may enhance binding affinity to certain enzymes.

- Signal Transduction Modulation : Interaction with receptors could influence signaling pathways critical for cellular responses.

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance yield and purity while minimizing waste.

Case Studies and Research Findings

Recent studies have highlighted various applications and synthesis techniques for this compound:

- Pharmaceutical Development : Research into its use as a precursor for novel drug candidates has shown promising results, particularly in targeting specific enzyme pathways associated with diseases .

- Material Science Innovations : Investigations into its role in producing specialty polymers have demonstrated its potential in creating materials with enhanced mechanical properties .

作用机制

The mechanism of action of (But-3-yn-1-yl)diethylamine depends on its specific application. In chemical reactions, the alkyne group can undergo addition reactions, while the amine group can act as a nucleophile. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Diethylamine: A simpler secondary amine without the alkyne group.

But-3-yn-1-amine: An alkyne with a primary amine group.

N,N-Diethylpropargylamine: Similar structure but with a propargyl group instead of but-3-yn-1-yl.

Uniqueness: (But-3-yn-1-yl)diethylamine is unique due to the combination of an alkyne and a secondary amine in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler amines or alkynes. Its versatility makes it a valuable compound in both research and industrial applications.

生物活性

(But-3-yn-1-yl)diethylamine is a compound with significant potential in various biological applications, particularly in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.

- Chemical Formula : C₈H₁₅N

- CAS Number : 29777-09-1

- Molecular Weight : 129.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, thereby affecting signaling pathways and cellular functions.

Enzyme Inhibition

Research indicates that this compound can be utilized in studies involving enzyme inhibition. It has shown promise in inhibiting key enzymes that are crucial for various metabolic processes. For instance, studies have highlighted its potential in modulating the activity of enzymes involved in glucose metabolism, which could have implications for diabetes management .

Antiproliferative Activity

A study on related compounds demonstrated that diethylamine derivatives exhibited antiproliferative effects against cancer cell lines such as HeLa. This suggests that this compound may also possess similar properties, warranting further investigation into its cytotoxic effects on tumor cells .

Microbiological Activity

There is emerging evidence suggesting that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have been tested for their ability to inhibit bacterial growth, indicating a potential role in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Antiproliferative | Exhibits cytotoxicity against cancer cells | |

| Antimicrobial | Potential to inhibit bacterial growth |

Case Study: Enzyme Inhibition

In a recent study focusing on the inhibition of α-amylase and α-glucosidase, this compound was evaluated for its ability to reduce glucose absorption in vitro. The results indicated a significant inhibitory effect, suggesting that this compound could be beneficial in managing postprandial blood glucose levels .

属性

IUPAC Name |

N,N-diethylbut-3-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h1H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSBVEHGUHCRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。